

Spectroscopic Properties of the Pseudomonine Molecule: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonine is a siderophore produced by various species of Pseudomonas, a genus of bacteria known for its metabolic versatility and production of a wide array of secondary metabolites. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. The ability of bacteria like Pseudomonas fluorescens to produce **pseudomonine** is a key aspect of their survival and competitive fitness. From a drug development perspective, siderophores are of significant interest due to their potential as antibiotic carriers, using a "Trojan horse" strategy to deliver drugs into bacterial cells. This guide provides a comprehensive overview of the spectroscopic properties of the **pseudomonine** molecule, offering a foundational resource for its detection, characterization, and utilization in research and development.

Molecular Structure

The molecular formula of **pseudomonine** is C₁₆H₁₈N₄O₄. Its structure features a salicylate moiety linked to a cyclothreonine and a histamine group, which together form the iron-chelating core.

Spectroscopic Data Summary



The following tables summarize the key spectroscopic data for the **pseudomonine** molecule. This information is essential for its identification and quantification in various experimental settings.

Table 1: NMR Spectroscopic Data for Pseudomonine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules. The following table presents the characteristic ¹H and ¹³C NMR chemical shifts for **pseudomonine**, assigned based on its known structure and data from related compounds.



Atom No.	1 H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ, ppm)
Salicylate Moiety		
1'	-	113.2
2'	7.98 (d, J=7.8 Hz)	162.9
3'	7.01 (t, J=7.5 Hz)	118.0
4'	7.45 (t, J=7.8 Hz)	134.5
5'	6.95 (d, J=8.4 Hz)	119.2
6'	-	130.1
7' (C=O)	-	170.0
Cyclothreonine Moiety		
2	4.85 (d, J=2.4 Hz)	78.9
3	4.60 (dq, J=6.6, 2.4 Hz)	65.1
4 (CH₃)	1.35 (d, J=6.6 Hz)	18.7
5 (C=O)	-	175.4
Histamine Moiety		
1"	3.60 (t, J=6.9 Hz)	40.5
2"	2.90 (t, J=6.9 Hz)	26.8
3" (lm)	-	135.1
4" (Im)	7.65 (s)	134.2
5" (lm)	6.90 (s)	117.0

Note: NMR data is based on spectra acquired in solvents like CD₃OD. Chemical shifts and coupling constants (J) are indicative and may vary slightly based on experimental conditions.

Table 2: UV-Vis and Fluorescence Spectroscopic Data



Pseudomonine, like other siderophores from fluorescent pseudomonads, exhibits characteristic absorption and fluorescence spectra, which are useful for its detection and quantification.

Spectroscopic Technique	Parameter	Value
UV-Vis Spectroscopy	λmax (Absorption Maximum)	~405 nm
Fluorescence Spectroscopy	λex (Excitation Maximum)	~410 nm
λem (Emission Maximum)	~460 nm	

Note: The spectral data are characteristic of pyoverdine-type siderophores produced by Pseudomonas species and serve as a reliable estimate for **pseudomonine**.

Table 3: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of **pseudomonine**. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Parameter	Value	Description
Molecular Formula	C16H18N4O4	-
Exact Mass	330.1328	Monoisotopic mass of the neutral molecule.
[M+H]+	331.1401	Mass of the protonated molecule.
[M+Na]+	353.1220	Mass of the sodium adduct.[1]
Key MS/MS Fragments (m/z)	121.0504	Salicylic acid fragment
110.0718	Histamine fragment	
100.0402	Cyclothreonine-related fragment	



Experimental Protocols

Detailed methodologies are crucial for the reliable spectroscopic analysis of **pseudomonine**. The following sections outline the standard experimental protocols.

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation of **pseudomonine**.

- Sample Preparation:
 - Dissolve 1-5 mg of purified pseudomonine in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the probe for the specific solvent.
- ¹H NMR Acquisition:
 - Acquire a standard 1D ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- 2D NMR Acquisition (for detailed structural confirmation):



- Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.
- Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
- Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range protoncarbon couplings (2-3 bonds).
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
 - Reference the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0).
 - Integrate ¹H signals and assign chemical shifts for all spectra.

Protocol 2: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and λ max of **pseudomonine**.

- Sample Preparation:
 - Prepare a stock solution of purified **pseudomonine** in a suitable buffer (e.g., phosphate buffer, pH 7.0) or solvent (e.g., methanol).
 - Prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Instrumentation:
 - Use a double-beam UV-Vis spectrophotometer.
- Measurement:
 - Use a quartz cuvette with a 1 cm path length.



- Record a baseline spectrum with the blank solvent/buffer.
- Measure the absorbance of the pseudomonine solution from 200 to 800 nm.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax).
 - If concentration is known, the molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law (A = ϵ cl).

Protocol 3: Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of **pseudomonine**.

- Sample Preparation:
 - Prepare a dilute solution of **pseudomonine** in a suitable solvent (e.g., methanol or buffer) to avoid inner filter effects. The absorbance at the excitation wavelength should generally be below 0.1.
- Instrumentation:
 - Use a spectrofluorometer.
- Excitation Spectrum Acquisition:
 - Set the emission wavelength to the expected maximum (~460 nm).
 - Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the excitation maximum (λex).
- Emission Spectrum Acquisition:
 - Set the excitation wavelength to the determined λ ex (~410 nm).



- Scan a range of emission wavelengths (e.g., 420-600 nm) to find the emission maximum (λem).
- Data Analysis:
 - Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.
 - Determine the λex and λem from the respective spectra.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and study the fragmentation pattern of **pseudomonine**.

- Sample Preparation:
 - Dissolve a small amount of purified **pseudomonine** in a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile/water with 0.1% formic acid).
 - The concentration should be in the low μg/mL to ng/mL range.
- Instrumentation:
 - Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight)
 or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Full Scan MS Acquisition:
 - Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺ or other adducts.
 - Mass range: typically m/z 100-1000.
- Tandem MS (MS/MS) Acquisition:
 - Select the precursor ion corresponding to [M+H]+ (m/z 331.14).



• Fragment the precursor ion using collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Data Analysis:

- Determine the elemental composition from the accurate mass measurement using software tools.
- Analyze the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathway, which can confirm the molecular structure.

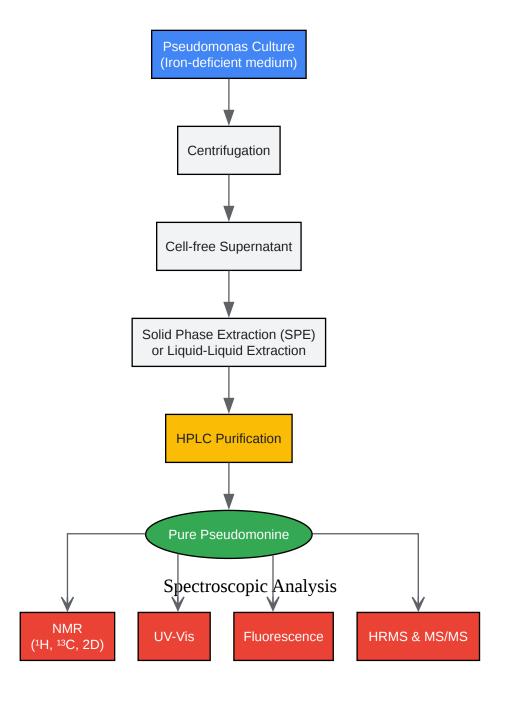
Visualization of the Pseudomonine Biosynthetic Pathway

The biosynthesis of **pseudomonine** is a complex process involving a dedicated gene cluster (pms). Understanding this pathway is crucial for genetic engineering efforts aimed at modifying or enhancing its production.



Precursor Synthesis Pseudomonine Assembly NRPS (ORFs 1, 3) pmsE NRPS (ORFs 1, 3) pmsE





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